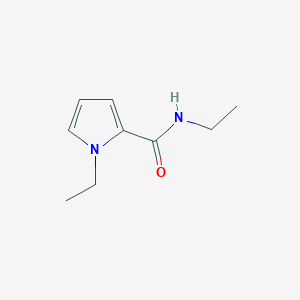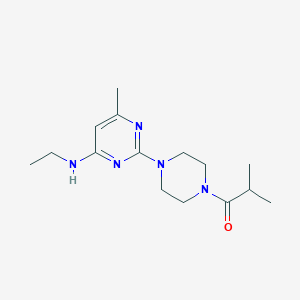
N,1-diethyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-diethyl-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the pyrrole class of compounds. It is a synthetic molecule that has been widely used in scientific research due to its unique properties. This compound is known to have a wide range of applications in the field of medicine, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N,1-diethyl-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed that the compound interacts with certain receptors in the body, leading to the activation of specific signaling pathways. This, in turn, leads to the observed biochemical and physiological effects of the compound.
Biochemical and Physiological Effects:
N,1-diethyl-1H-pyrrole-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,1-diethyl-1H-pyrrole-2-carboxamide in lab experiments is its unique properties. It has been shown to have a wide range of applications in the field of medicine, particularly in the development of new drugs. However, one of the main limitations of using this compound is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of using this compound in lab experiments.
Future Directions
There are several future directions for the use of N,1-diethyl-1H-pyrrole-2-carboxamide in scientific research. One potential direction is the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, the use of this compound in combination with other drugs may lead to the development of more effective treatments for various diseases.
Synthesis Methods
The synthesis of N,1-diethyl-1H-pyrrole-2-carboxamide can be achieved through a variety of methods. One of the most common methods is the reaction of diethylamine with 2-acetylpyrrole in the presence of a catalyst. The resulting compound can be purified through a series of chemical reactions to obtain a pure form of N,1-diethyl-1H-pyrrole-2-carboxamide.
Scientific Research Applications
N,1-diethyl-1H-pyrrole-2-carboxamide has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in the field of medicine, particularly in the development of new drugs. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N,1-diethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-10-9(12)8-6-5-7-11(8)4-2/h5-7H,3-4H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYJNSYMTVCNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CN1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-diethyl-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5970959.png)
![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5970974.png)
![1-(4-ethoxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970986.png)
![2-[4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5970991.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5971001.png)
![1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5971025.png)

![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5971035.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)